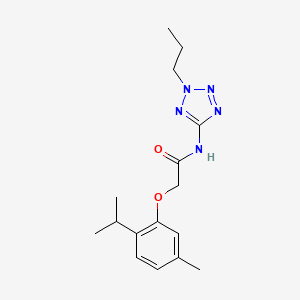
3-(phenylthio)-N-propylpropanamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally related to "3-(phenylthio)-N-propylpropanamide" involves various chemical strategies. For instance, Demir et al. (2016) described the synthesis of a benzoyl-phenylpropanamide compound using X-ray diffraction, IR, NMR, and UV-Vis spectra, along with DFT calculations to confirm the structure and properties of the synthesized compound (Demir et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds is often analyzed using X-ray crystallography and spectroscopy. For example, the study by Demir et al. (2016) includes optimized geometrical structure analysis, harmonic vibrational frequencies, and chemical shifts computed using hybrid-DFT methods, showcasing the detailed molecular structure analysis techniques that can be applied to similar compounds (Demir et al., 2016).
Chemical Reactions and Properties
Chemoselective reactions of compounds containing similar functional groups have been explored, indicating the reactivity of these molecules under various conditions. Hajji et al. (2002) studied the reactivity of a phenylpropanamide derivative against dihaloalkanes and aldehydes, leading to the selective formation of hexahydro-4-pyrimidinones or oxazolidines, showcasing the chemoselective nature of reactions involving such compounds (Hajji et al., 2002).
Physical Properties Analysis
The physical properties of compounds structurally related to "3-(phenylthio)-N-propylpropanamide" can be deduced from their molecular structure and chemical composition. Techniques such as IR, NMR, and UV-Vis spectroscopy provide insights into the vibrational frequencies, chemical shifts, and electronic properties, which are crucial for understanding the physical characteristics of these compounds. Studies like that of Demir et al. (2016) illustrate how these techniques are applied in practice (Demir et al., 2016).
Chemical Properties Analysis
The chemical properties of phenylthio-propanamide derivatives are influenced by their functional groups and molecular structure. The chemoselective reactions, as discussed by Hajji et al. (2002), provide valuable insights into the chemical reactivity and potential transformations of these compounds under various conditions (Hajji et al., 2002).
Applications De Recherche Scientifique
Chemoselective Reactions and Synthesis
- Chemoselective reactions involving similar compounds have been explored, leading to the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines. This synthesis demonstrates the compound's potential in creating specific chemical structures (Hajji et al., 2002).
Antimicrobial Applications
- Derivatives of 3-phenylpropane hydrazide, similar in structure to 3-(phenylthio)-N-propylpropanamide, have shown potent antibacterial and antifungal activities. This indicates potential applications in developing new antimicrobial agents (Fuloria et al., 2009).
Enzymatic Study and Isotope Effects
- The compound's analogs have been used to study isotope effects in enzymatic N-demethylation, revealing insights into the enzymatic processes of tertiary amines (Abdel-Monem, 1975).
Spectroscopic and Structural Analysis
- Spectroscopic and structural analyses of compounds like 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide have been conducted. These studies are crucial for understanding the chemical properties and potential applications of similar compounds (Demir et al., 2016).
Biosynthesis and Regulation in Plants
- Studies on phenylpropanoids in plants, to which 3-(phenylthio)-N-propylpropanamide is structurally related, have shown their crucial roles in plant development and defense mechanisms. This research enhances our understanding of plant biochemistry and potential agricultural applications (Deng & Lu, 2017).
Polymerization Processes
- Research into the polymerization of acrylamide compounds containing phenylalanine moieties has been conducted. This could have implications for the development of new materials with specific properties (Mori et al., 2005).
Gas-Phase Elimination Studies
- The thermal gas-phase elimination of related compounds has been studied, providing valuable insights into their chemical behavior under high-temperature conditions (Al-Awadi et al., 2005).
Microbial Engineering for Chemical Production
- Efforts have been made to engineer Escherichia coli for the production of 3-phenylpropanol, a compound related to 3-(phenylthio)-N-propylpropanamide. This represents a step towards sustainable and environmentally friendly production methods for valuable chemicals (Liu et al., 2021).
Propriétés
IUPAC Name |
3-phenylsulfanyl-N-propylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-2-9-13-12(14)8-10-15-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFOJQVAKPCEAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCSC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylsulfanyl)-N-propylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-5-quinoxalinecarboxamide](/img/structure/B4067599.png)
![2-chloro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}naphthoquinone](/img/structure/B4067604.png)
![3-{[(2-sec-butylphenoxy)acetyl]amino}benzoic acid](/img/structure/B4067607.png)
![N-(4-butoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B4067619.png)

![N-benzyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4067640.png)
![ethyl 1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B4067643.png)

![ethyl 4-({[2-(3-hydroxypropyl)-5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]carbonyl}amino)benzoate](/img/structure/B4067653.png)
![1-cyclohexyl-N-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4067659.png)
![N-{3-methyl-4-[(phenylacetyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B4067664.png)
![1-[4-(benzyloxy)phenoxy]-3-[(4-chlorophenyl)amino]-2-propanol](/img/structure/B4067677.png)
![ethyl 4-({[(4-methyl-5-{1-[(3-methylbenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4067680.png)